molecular formula C25H25NO5S B2757621 ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate CAS No. 610758-80-0

ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate

Cat. No.: B2757621
CAS No.: 610758-80-0
M. Wt: 451.54
InChI Key: HYDMWQXAJJGSPQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate is a useful research compound. Its molecular formula is C25H25NO5S and its molecular weight is 451.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Complex Heterocyclic Compound Synthesis : Compounds with complex heterocyclic structures, including benzothiazol and chromen units, are synthesized through various methods, including one-pot syntheses and reactions involving specific substituents like ethyl groups and oxo functionalities. These syntheses are crucial for developing novel compounds with potential applications in pharmaceuticals and materials science (Latif, Rady, & Döupp, 2003).

  • Crystallographic Studies : Detailed crystallographic studies provide insights into the molecular structures of related compounds, highlighting the importance of intramolecular interactions and the arrangement of functional groups, which are key to understanding the chemical behavior and reactivity of these molecules (Liu et al., 2012).

Applications in Material Science and Organic Chemistry

  • Polymer Degradation Studies : Research on the degradation of polymers related to the ethyl and butanoate groups, such as poly(ethylene terephthalate) and poly(butylene terephthalate), explores the mechanisms of thermal and thermo-oxidative degradation. Such studies are vital for developing more sustainable materials and understanding the lifecycle of polymer products (Botelho et al., 2001).

  • Novel Syntheses of Heterocyclic Compounds : The creation of new heterocyclic compounds through reactions involving chromen and thiazolidin units suggests the potential for developing new pharmaceuticals and organic materials. These syntheses often involve innovative one-pot processes or the use of specific catalysts to achieve desired functionalities (Reddy & Krupadanam, 2010).

  • Cytotoxic Activity of Novel Compounds : The synthesis and evaluation of novel compounds with specific structural features, such as chromen and benzofuran units, for their cytotoxic activities against various cancer cell lines. These studies are fundamental in the search for new therapeutic agents (Gomha & Khalil, 2012).

Mechanism of Action

Target of Action

The primary target of this compound is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis .

Mode of Action

tuberculosis . The compound likely interacts with the bacterium in a way that inhibits its growth or survival.

Biochemical Pathways

tuberculosis , suggesting that they may affect pathways related to bacterial growth and survival.

Result of Action

The result of the compound’s action is likely the inhibition of M. tuberculosis growth or survival . This could potentially make it useful in the treatment of tuberculosis.

Properties

IUPAC Name

ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5S/c1-5-15-12-16-20(13-19(15)31-18(6-2)25(28)29-7-3)30-14(4)22(23(16)27)24-26-17-10-8-9-11-21(17)32-24/h8-13,18H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDMWQXAJJGSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(CC)C(=O)OCC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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